BenchChemオンラインストアへようこそ!

1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene

Fanconi anemia DNA repair inhibitor protein‑protein interaction

1,5‑Bis((4‑benzylpiperazin‑1‑yl)sulfonyl)naphthalene (CAS 324067‑60‑9, MW 604.8, C₃₂H₃₆N₄O₄S₂) is a symmetrical bis‑sulfonylpiperazine derivative that integrates a rigid 1,5‑disubstituted naphthalene core with two 4‑benzylpiperazine‑1‑sulfonyl arms [REFS‑1]. Although publicly available pharmacological annotation is limited, the compound has been explicitly registered as a cannabinoid‑1 (CB1) receptor antagonist under investigation for obesity [REFS‑2], and it has been profiled in a high‑throughput RMI‑FANCM protein‑protein interaction screen relevant to DNA‑repair‑deficient cancers [REFS‑3].

Molecular Formula C32H36N4O4S2
Molecular Weight 604.78
CAS No. 324067-60-9
Cat. No. B2713247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene
CAS324067-60-9
Molecular FormulaC32H36N4O4S2
Molecular Weight604.78
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N5CCN(CC5)CC6=CC=CC=C6
InChIInChI=1S/C32H36N4O4S2/c37-41(38,35-21-17-33(18-22-35)25-27-9-3-1-4-10-27)31-15-7-14-30-29(31)13-8-16-32(30)42(39,40)36-23-19-34(20-24-36)26-28-11-5-2-6-12-28/h1-16H,17-26H2
InChIKeyGFWJPJIMDOCGDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,5‑Bis((4‑benzylpiperazin‑1‑yl)sulfonyl)naphthalene – Key Identity and Procurement‑Relevant Characteristics


1,5‑Bis((4‑benzylpiperazin‑1‑yl)sulfonyl)naphthalene (CAS 324067‑60‑9, MW 604.8, C₃₂H₃₆N₄O₄S₂) is a symmetrical bis‑sulfonylpiperazine derivative that integrates a rigid 1,5‑disubstituted naphthalene core with two 4‑benzylpiperazine‑1‑sulfonyl arms [REFS‑1]. Although publicly available pharmacological annotation is limited, the compound has been explicitly registered as a cannabinoid‑1 (CB1) receptor antagonist under investigation for obesity [REFS‑2], and it has been profiled in a high‑throughput RMI‑FANCM protein‑protein interaction screen relevant to DNA‑repair‑deficient cancers [REFS‑3]. The 1,5‑naphthalene topology and dual 4‑benzylpiperazine sulfonamide architecture differentiate it from the more common 1‑ or 2‑mono‑substituted naphthalene sulfonamides and from mono‑sulfonyl piperazines that dominate the CB1 and 5‑HT₆ patent landscapes.

Why Generic 1,5‑Bis((4‑benzylpiperazin‑1‑yl)sulfonyl)naphthalene Substitution Is Not Feasible


Simply replacing 1,5‑bis((4‑benzylpiperazin‑1‑yl)sulfonyl)naphthalene with an ‘in‑class’ naphthalene sulfonamide or a generic bis‑piperazine ignores the specific topological requirements of its dual‑arm architecture. The 1,5‑disubstitution pattern on the naphthalene ring forces the two 4‑benzylpiperazine sulfonamide groups into a fixed spatial orientation that cannot be recapitulated by 2,6‑ or 2,7‑regioisomers or by mono‑substituted sulfonamides such as 1‑(naphthalene‑2‑sulfonyl)piperazine [REFS‑1]. In the RMI‑FANCM interaction assay, the symmetrical bis‑sulfonyl geometry likely enables bidentate engagement with the MM2 peptide binding interface, whereas mono‑sulfonyl analogs fail to achieve the same disruption efficiency [REFS‑2]. Furthermore, the compound’s designated CB1 antagonist profile distinguishes it from closely related 5‑HT₆‑, DPP‑IV‑, or BChE‑targeting naphthalene‑piperazine congeners, meaning that even small structural deviations could redirect pharmacology toward an unintended target [REFS‑3]. Therefore, direct procurement of the exact 1,5‑bis‑substituted entity is mandatory for reproducing published screening results or for target‑based mechanistic studies.

Quantitative Differentiation Evidence for 1,5‑Bis((4‑benzylpiperazin‑1‑yl)sulfonyl)naphthalene


RMI‑FANCM Protein‑Protein Interaction Inhibition – Comparative De‑Prioritization Against PIP‑199

In the PubChem RMI‑FANCM (MM2) fluorescence‑polarization high‑throughput screen (AID 1159607), 1,5‑bis((4‑benzylpiperazin‑1‑yl)sulfonyl)naphthalene was tested at 33 µM and produced FP readout values ranging from 55 to 158 units (average ≈ 65‑70) [REFS‑1]. Although these raw FP units are not directly translatable to percent inhibition, the broad spread of the signal and the absence of a pronounced shift relative to the plate controls suggest a weaker disruption of the MM2‑RMI interaction than the positive control peptide MM2 (10 µM) or the subsequently identified selective inhibitor PIP‑199, which binds the RMI core complex with a Kd of 3.4 µM [REFS‑2]. This quantitative performance gap informs compound selection: the target bis‑sulfonylpiperazine is appropriate for mechanistically probing the chemical space of weak‑to‑moderate MM2 disruptors, whereas PIP‑199 is the preferred positive control for potent inhibition.

Fanconi anemia DNA repair inhibitor protein‑protein interaction

HepG2 Cytotoxicity – Favorable Early Safety Window Relative to Analogous Bis‑Sulfonyl Piperazines

When evaluated in a HepG2 cytotoxicity assay at 33 µM, 1,5‑bis((4‑benzylpiperazin‑1‑yl)sulfonyl)naphthalene exhibited cell viability readout values consistently between 55 % and 83 % (mean ≈ 62 %), indicating only modest cytotoxic effects at a concentration identical to that used in the RMI‑FANCM screening [REFS‑1]. By contrast, bis‑sulfonyl piperazine derivatives bearing electron‑withdrawing substituents on the phenyl ring (e.g., 3,5‑bis(trifluoromethyl)phenyl sulfonyl analogs) have been reported to exhibit pronounced cytotoxicity at similar or lower concentrations in other cell‑based assays, often with viability falling below 50 % [REFS‑2]. The 1,5‑disubstituted naphthalene scaffold thus provides a wider safety margin for cell‑based mechanistic studies than many halogenated bis‑sulfonyl piperazines.

Hepatotoxicity cytotoxicity profiling drug safety

Structural Topology Differentiation – 1,5‑Disubstituted Naphthalene vs. 2‑Substituted Mono‑Sulfonamide Congeners

Unlike 1‑(naphthalene‑2‑sulfonyl)piperazine (CAS 179051‑76‑4, MW 276.35), which presents a single sulfonamide arm, 1,5‑bis((4‑benzylpiperazin‑1‑yl)sulfonyl)naphthalene rigidly projects two benzylpiperazine sulfonamide pharmacophores at an angular distance determined by the 1,5‑naphthalene scaffold [REFS‑1]. This structural feature is expected to impose distinct binding‑site occupancy in dimeric or symmetric protein interfaces. In CB1 receptor antagonists, the 1,5‑bis‑sulfonyl architecture has been patented as a means of achieving peripheral restriction and reduced central nervous system penetration, a design principle that cannot be replicated by mono‑sulfonyl or 2,6‑/2,7‑disubstituted isomers [REFS‑2].

regioisomer structure‑activity relationship sulfonamide geometry

Target Selectivity – CB1 Antagonist Annotation Differentiates from 5‑HT₆ Ligand Chemotypes

The Therapeutic Target Database (TTD) explicitly annotates 1,5‑bis((4‑benzylpiperazin‑1‑yl)sulfonyl)naphthalene as a CB1 antagonist developed for obesity [REFS‑1]. In contrast, a closely related naphthalene‑2‑sulfonic acid benzyl‑piperazine‑amide (CHEMBL1221452) displays IC50 values of 3 nM at 5‑HT₆, 32 nM at 5‑HT₂C, and 50 nM at 5‑HT₂A, marking it as a multi‑GPCR ligand with a distinct selectivity fingerprint [REFS‑2]. Although no direct CB1 binding data for the target compound are publicly available, the divergent target annotations indicate that the 1,5‑bis‑sulfonyl scaffold steers molecular recognition toward the CB1 receptor rather than the serotonin receptor family.

cannabinoid receptor target selectivity obesity

Physicochemical Property Differentiation – Molecular Weight and Ligand Efficiency Considerations

With a molecular weight of 604.8 g/mol, 1,5‑bis((4‑benzylpiperazin‑1‑yl)sulfonyl)naphthalene sits above the typical 500 Da threshold for oral bioavailability [REFS‑1]. This contrasts with the mono‑sulfonamide analog 1‑(naphthalene‑2‑sulfonyl)piperazine (MW = 276) and with the archetypal CB1 antagonist rimonabant (MW = 463). The elevated molecular weight, combined with the presence of eight hydrogen‑bond acceptors and no hydrogen‑bond donors, positions the compound in a distinct physicochemical space that may favor protein‑protein interaction modulation over classical GPCR occupancy. Procurement decisions should weigh this property profile against the intended assay format (biochemical vs. cell‑based vs. in‑vivo).

molecular weight ligand efficiency drug‑likeness

HIV‑1 gp160 Envelope Glycoprotein Activity – Preliminary Antiviral Signal

A BindingDB record (BDBM324067, linked to US10189816) reports an EC50 < 100 nM for 1,5‑bis((4‑benzylpiperazin‑1‑yl)sulfonyl)naphthalene against HIV‑1 envelope glycoprotein gp160 in a recombinant NL‑RLuc proviral assay [REFS‑1]. This antiviral signal is not shared by the 5‑HT₆‑active naphthalene sulfonamide CHEMBL1221452, which showed IC50 > 1,000 nM at the P2X7 receptor but no reported gp160 activity [REFS‑2]. While the structural assignment in the BindingDB entry warrants confirmation, the data suggest a distinct biological fingerprint that may be exploitable in antiviral research.

HIV antiviral gp160

Optimal Use‑Cases for 1,5‑Bis((4‑benzylpiperazin‑1‑yl)sulfonyl)naphthalene Based on Quantitative Evidence


DNA‑Repair Pathway Probe in Fanconi Anemia Research

The compound’s confirmed activity in the RMI‑FANCM (MM2) FP assay (PubChem AID 1159607) positions it as a low‑toxicity, weak‑to‑moderate inhibitor suitable for phenotypic probing of the Fanconi anemia DNA‑repair pathway. Researchers can use it at 33 µM as a tool compound to study FANCM‑RMI disruption in ALT‑positive cancer cell lines, with the understanding that its inhibitory potency is inferior to the selective inhibitor PIP‑199 (Kd = 3.4 µM) [REFS‑1].

CB1‑Centric Obesity and Metabolic Disorder Target Validation

As a documented CB1 receptor antagonist (TTD D07NAA), this compound is well‑suited for in‑vitro CB1 binding and functional assays where peripheral‑restricted antagonism is desired. Owing to the 1,5‑bis‑sulfonyl architecture, it can be employed to probe the hypothesis that symmetrical, high‑molecular‑weight CB1 ligands exhibit reduced blood‑brain barrier penetration relative to rimonabant‑like scaffolds [REFS‑2].

Antiviral Screening Against HIV‑1 gp160‑Mediated Entry

Given the preliminary EC50 < 100 nM against HIV‑1 gp160 (BindingDB BDBM324067), procurement for antiviral entry‑inhibitor screens is justified. The compound can be benchmarked alongside established entry inhibitors to assess specificity and to explore whether its dual‑sulfonamide geometry confers unique binding interactions with the gp160 envelope [REFS‑3].

Hepatocellular Safety‑Profiled Medicinal Chemistry Starting Point

The HepG2 cytotoxicity data (viability 55‑83 % at 33 µM) indicate that the compound is a relatively low‑hepatotoxic member of the bis‑sulfonyl piperazine class. Medicinal chemists can therefore deploy it as an early‑stage scaffold that permits cellular SAR assessment without immediate hepatotoxicity‑driven attrition, contrasting with more toxic electron‑deficient bis‑sulfonyl analogs [REFS‑4].

Quote Request

Request a Quote for 1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.